

Unlocking the Potential of Chromanone Lactones: A Comparative Guide to StructureActivity Relationships

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Compound of Interest					
Compound Name:	Lachnone A				
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For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in natural products and their synthetic analogs. Among these, chromanone lactones, a class of fungal metabolites, have emerged as a promising scaffold for the development of new drugs. While the specific compound "Lachnone A" remains elusive in broadly accessible scientific literature, this guide focuses on the well-documented structure-activity relationships (SAR) of representative chromanone lactone analogs. By presenting a comparative analysis of their biological activities, supported by experimental data and methodologies, this guide aims to provide a valuable resource for researchers engaged in the discovery and development of chromanone-based therapeutics.

Comparative Analysis of Biological Activity

The biological activity of chromanone lactone analogs has been primarily investigated in the context of their antifungal and anticancer properties. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their potency.

Antifungal Activity of Chromanone Analogs against Candida albicans



The antifungal activity of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone core. The data below, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), illustrates these relationships. Lower values indicate higher potency.

Compound ID	R1	R2	R3	MIC (μg/mL) [1][2]	MFC (μg/mL)[2]
1	8-OCH3	СНЗ	СН2ОН	>250	-
2	8-OCH3	СНЗ	СНО	7.8	125
3	Н	Н	CN	5-50	-
4	6-Br	Н	CN	5-50	-
5	6-CH(CH3)2	Н	CN	5-50	-
6	6-CH3	Н	CN	5-50	-
7	Н	Н	Н	>200	>200
8	3- benzylidene	-	-	62.5 - 1000	62.5 - 1000

Key SAR Insights for Antifungal Activity:

- Substitution at C2: The presence of a formyl group (CHO) at the C2 position (Compound 2) dramatically increases antifungal activity compared to the corresponding hydroxymethyl group (CH2OH) (Compound 1)[1][2].
- Substitution at C3: The introduction of a carbonitrile (CN) group at the C3 position (Compounds 3-6) confers significant antifungal activity[3].
- Substitution on the Benzene Ring: Halogenation (e.g., 6-bromo, Compound 4) and the presence of small alkyl groups (e.g., 6-isopropyl and 6-methyl, Compounds 5 and 6) on the benzene ring of the chromone-3-carbonitrile scaffold are well-tolerated and maintain good antifungal potency[3].



 Benzylidene Substitution: A 3-benzylidene substituent (Compound 8) results in moderate antifungal activity[4].

Cytotoxic Activity of Chromanone Analogs against Cancer Cell Lines

Chromanone derivatives have also been evaluated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Compound ID	R Group (at C2)	Cell Line	IC50 (μM)
9	2-propyl	A549 (Lung)	>50
10	2-n-heptyl	A549 (Lung)	25-50
11	2-n-nonyl	A549 (Lung)	12.5-25
12	3-chlorophenyl (pyrazoline)	A549 (Lung)	<10
13	3-chlorophenyl (pyrazoline)	MCF-7 (Breast)	10-30
14	3-chlorophenyl (pyrazoline)	DU-145 (Prostate)	10-30

Key SAR Insights for Anticancer Activity:

- Alkyl Chain Length at C2: Increasing the length of the hydrophobic alkyl chain at the C2
 position appears to enhance cytotoxic activity against A549 lung cancer cells (Compounds 911).
- Heterocyclic Substitution: The introduction of a 3-chlorophenyl-substituted pyrazoline ring at the C3 position (Compound 12) leads to potent cytotoxicity against A549 cells and significant activity against MCF-7 and DU-145 cell lines (Compounds 13 and 14)[5].

Experimental Protocols



To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays cited.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a specific fungal strain.

- Preparation of Fungal Inoculum: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium to a final concentration of 2.5 × 10³ cells/mL.
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
- Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plates are then incubated at 35 °C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well[4] [6].
- MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation[2].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Seeding: Human cancer cells (e.g., A549, MCF-7, DU-145) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the chromanone analogs and incubated for a specified period (e.g., 48-72 hours).

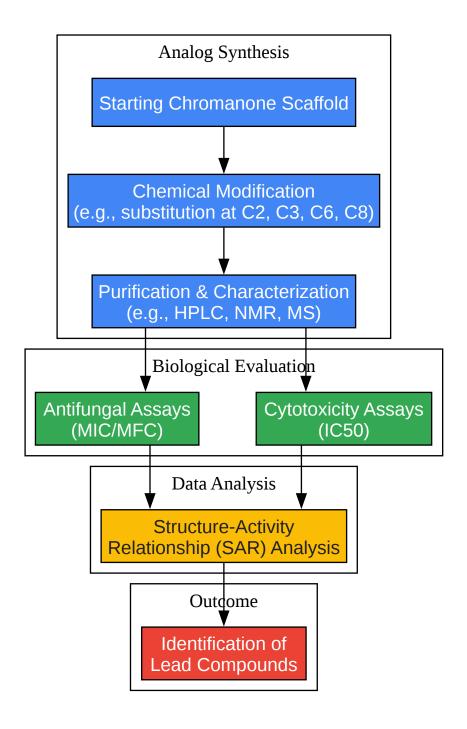


- MTT Addition: MTT solution is added to each well, and the plates are incubated for a further
 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by chromanone lactones and a typical experimental workflow.

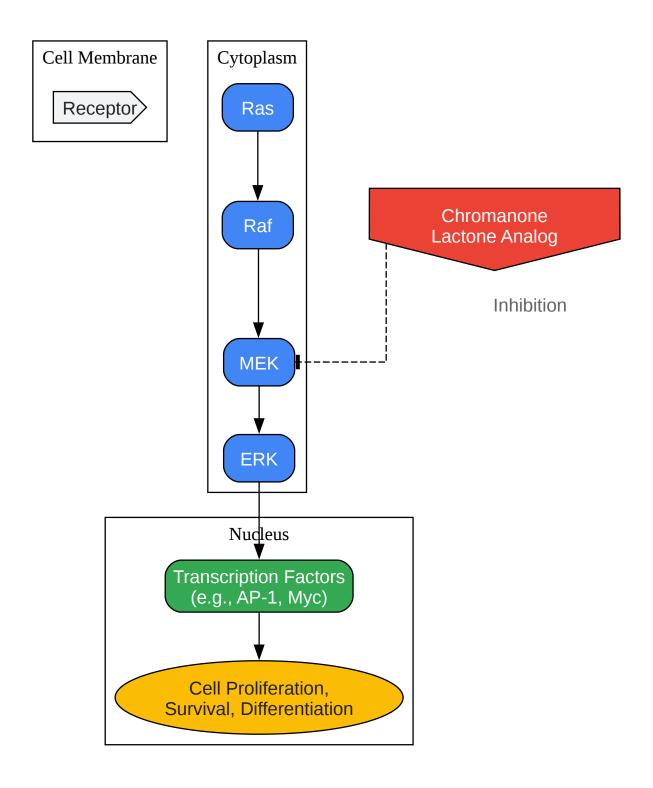




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Caption: Experimental workflow for the synthesis and evaluation of chromanone lactone analogs.





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Caption: A potential mechanism of action for chromanone lactones via inhibition of the MAPK/ERK pathway.



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